N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O4S/c14-10-5-4-9(23-10)12-16-17-13(22-12)15-11(19)7-2-1-3-8(6-7)18(20)21/h1-6H,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCEPLLFWHQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.
Formation of 5-chlorothiophene-2-yl hydrazine: The carboxylic acid is converted to its hydrazide using hydrazine hydrate.
Cyclization to form 1,3,4-oxadiazole: The hydrazide undergoes cyclization with a suitable reagent such as carbon disulfide or phosphorus oxychloride to form the oxadiazole ring.
Coupling with 3-nitrobenzoyl chloride: The final step involves coupling the oxadiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution reactions: Lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8)
- Key Differences : Lacks the nitro group on the benzamide ring compared to the target compound.
- This structural variation may alter solubility and metabolic stability .
(b) 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
(c) LMM5 and LMM11 (Life Chemicals F2368-0617 and F2832-0099)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences : Sulfonamide substituents and furan/methoxybenzyl groups instead of chlorothiophene or nitrobenzamide.
Pharmacological and Functional Comparisons
Antifungal Activity
- LMM5 and LMM11 : Exhibited antifungal activity against Candida spp., with MIC values comparable to fluconazole. The sulfonamide groups likely contributed to membrane permeability .
- Target Compound: No direct antifungal data is available in the provided evidence. However, the nitro group may enhance oxidative stress in microbial cells, analogous to nitazoxanide’s mechanism .
Enzyme Inhibition
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H11ClN4O3S
- Molecular Weight : 364.79 g/mol
- CAS Number : 865288-26-2
The compound features a unique structure that includes a chlorothiophene moiety and an oxadiazole ring, contributing to its biological activity.
Biochemical Interactions
This compound has been shown to interact with various enzymes and proteins involved in critical biochemical pathways. Notably, it exhibits potent inhibitory effects on bacterial pathogens, particularly resistant strains of Neisseria gonorrhoeae. The compound achieves this by targeting specific enzymes essential for bacterial growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Mechanism of Action |
|---|---|---|
| Antibacterial | Neisseria gonorrhoeae | Inhibition of cell wall synthesis enzymes |
| Antimalarial | Plasmodium falciparum | Disruption of metabolic pathways |
| Cytotoxicity | Various cancer cell lines | Induction of apoptosis |
The mechanism of action for this compound involves binding to specific biomolecules within target cells. In bacterial cells, it inhibits key enzymes involved in cell wall biosynthesis and DNA replication. This leads to impaired cellular function and ultimately cell death.
In studies involving Plasmodium falciparum, the compound demonstrated a capacity to disrupt metabolic processes, which is crucial for the survival and proliferation of the malaria parasite.
Research Findings
Recent laboratory studies have provided insights into the stability and degradation of this compound under various conditions. The compound maintains its inhibitory effects on microbial growth over time, suggesting potential for long-term therapeutic applications.
Case Study: Inhibition of Neisseria gonorrhoeae
A study conducted on the efficacy of this compound against Neisseria gonorrhoeae revealed:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be as low as 0.5 µg/mL for resistant strains.
- Time-Kill Assay : Complete inhibition was observed within 6 hours at concentrations above 1 µg/mL.
These findings underscore the compound's potential as a therapeutic agent against antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
